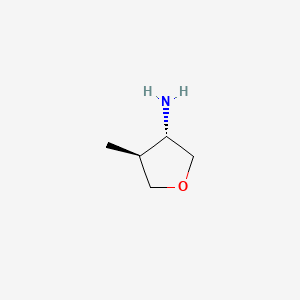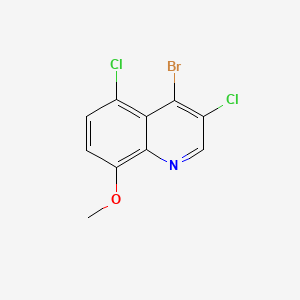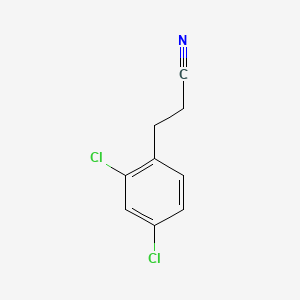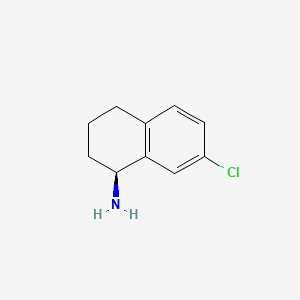
(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine, also known as this compound or (S)-7-chloro-TNA, is a synthetic compound with a wide range of applications in the scientific research field. It is a chiral amine with a molecular weight of 175.6 g/mol and a molecular formula of C10H13ClN. This compound has recently been studied for its potential as a drug for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
科学的研究の応用
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, including aromatic and aliphatic amines. These processes, such as ozone treatment and Fenton processes, are crucial for mineralizing recalcitrant compounds in water treatment applications. The degradation of these compounds is influenced by various factors including pH, initial concentration, and treatment time, highlighting the complex mechanisms involved in effectively reducing the presence of hazardous amines in the environment (Bhat & Gogate, 2021).
Amine-functionalized Metal–organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture and catalysis. The basic nature of amine functionalities in MOFs offers strong interactions with CO2, making them promising materials for CO2 sorption and separation. The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, allow for the creation of MOFs with high CO2 sorption capacities. These materials also demonstrate potential in catalytic applications, showcasing the versatility of amine-functionalized MOFs (Lin, Kong, & Chen, 2016).
Computational Modeling of CO2 Capture by Aqueous Amines
Computational modeling has provided insights into the reactions between CO2 and aqueous organic amines, which are crucial for CO2 capture technologies. High-level quantum chemical methods, molecular dynamics, and other computational approaches have been used to study these reactions, offering guidance on optimizing carbon capture processes. These studies underline the significance of computational methods in designing more efficient carbon capture agents and understanding the mechanisms of amine-CO2 reactions (Yang et al., 2017).
Biogenic Amines in Foods
The analysis of biogenic amines in foods is crucial due to their potential toxicity and as indicators of food quality. Various analytical methods, including chromatography and spectrometry, are used for quantifying biogenic amines in food. Understanding the presence and concentration of these amines is important for ensuring food safety and quality (Önal, 2007).
Synthesis and Structural Properties of Novel Compounds
Research into the synthesis and structural properties of novel compounds, including those with amine functionalities, is vital for the development of new materials and chemicals. Studies exploring the reaction mechanisms, synthesis routes, and properties of these compounds contribute to advancements in chemistry and materials science (Issac & Tierney, 1996).
特性
IUPAC Name |
(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGNIZNLBBLURY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228548-44-4 |
Source


|
| Record name | (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

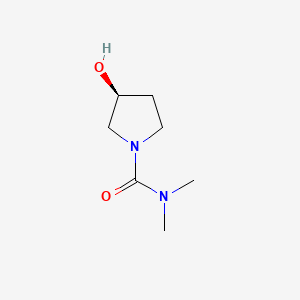



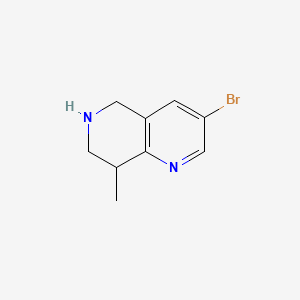

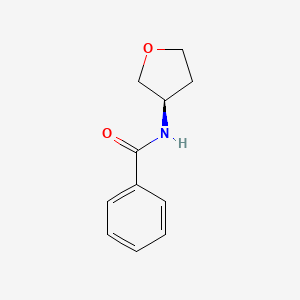
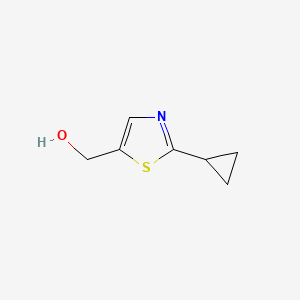
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)
